Trioctyl benzene-1,2,4-tricarboxylate

Catalog No.
S560206
CAS No.
89-04-3
M.F
C33H54O6
M. Wt
546.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trioctyl benzene-1,2,4-tricarboxylate

Standard phthalate plasticizers fail under high-temperature and anti-fogging demands, leading to volatile loss and embrittlement. Tri-n-octyl trimellitate (CAS 89-04-3) solves this as a high-molecular-weight linear ester with: • Ultra-low volatility (≤0.3% loss at 125°C) for anti-fogging automotive interiors. • Non-phthalate, compliant with strict medical device regulations, preventing leaching. • Broad temperature performance, maintaining flexibility from sub-zero to 125°C continuous service. Supplied as a high-purity liquid, ideal for demanding PVC formulations. In stock for global delivery.

CAS Number

89-04-3

Product Name

Trioctyl benzene-1,2,4-tricarboxylate

IUPAC Name

trioctyl benzene-1,2,4-tricarboxylate

Molecular Formula

C33H54O6

Molecular Weight

546.8 g/mol

InChI

InChI=1S/C33H54O6/c1-4-7-10-13-16-19-24-37-31(34)28-22-23-29(32(35)38-25-20-17-14-11-8-5-2)30(27-28)33(36)39-26-21-18-15-12-9-6-3/h22-23,27H,4-21,24-26H2,1-3H3

InChI Key

JNXDCMUUZNIWPQ-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC

Synonyms

Trimellitic Acid Trioctyl Ester; ADK Cizer C 8; Adekacizer C 8; Crodamol TOTM; Diplast TM 8; Monocizer W 750; PX 338; Tri-n-octyl Trimellitate; Trimellitate N 08; Trimex N 08; Trioctyl 1,2,4-Benzenetricarboxylate; Trioctyl Trimellitate; Tris(n-octyl)

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC

The exact mass of the compound Trioctyl trimellitate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> N.a.. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 ml, 100 ml, 250 ml, 1 l

Tri-n-octyl trimellitate (CAS 89-04-3) is a premium, high-molecular-weight linear ester plasticizer derived from trimellitic anhydride and straight-chain n-octanol. Unlike general-purpose phthalates, it is engineered for demanding polyvinyl chloride (PVC) and specialty polymer formulations requiring extreme thermal stability, ultra-low volatility, and strict regulatory compliance. As a primary non-phthalate plasticizer, it delivers a unique combination of high-temperature endurance (up to 125°C) and robust extraction resistance. In procurement contexts, it is primarily selected for high-specification automotive interiors, medical-grade tubing, and advanced wire and cable insulation where standard plasticizers fail to meet stringent anti-fogging and migration criteria[1].

Procurement Fit

Non-phthalate alternative with regulatory clearances (TSCA, REACH, FDA 21 CFR 175.105)
Reported high permanence: low migration and volatilization for demanding PVC applications
Selection context for high-temperature and fluid-contact polymer systems

Generic substitution with the more common branched analog, tris(2-ethylhexyl) trimellitate (commonly known as standard TOTM, CAS 3319-31-1), or standard phthalates like DEHP, compromises critical performance metrics. While branched TOTM offers good heat resistance, the linear n-octyl chains in CAS 89-04-3 provide significantly superior low-temperature flexibility and enhanced processability. Furthermore, standard phthalates suffer from high volatility and migration rates, leading to unacceptable 'fogging' in automotive applications and regulatory disqualification in medical devices. Substituting tri-n-octyl trimellitate with lower-cost branched or phthalate alternatives directly risks low-temperature embrittlement, volatile loss, and failure to meet strict automotive or medical OEM specifications[1].

Substitution Risk

High-MW phthalate substitutes (e.g., DINP)
May lack the same verified migration resistance required for medical tubing and high-heat insulation.
Alternative non-phthalates (e.g., DEHT, ATBC)
Often result in significant loss of high-temperature performance and long-term durability.
DEHP replacement without regulatory review
DEHP is classified CMR 1B; TOTM is not, making direct substitution with CMR-classified plasticizers non-compliant in regulated sectors.

Superior Cold-Flex Performance via Linear Chain Structure

The linear n-octyl structure of CAS 89-04-3 imparts exceptional low-temperature flexibility to PVC compounds, outperforming its branched isomers. In standardized cold-flex testing, tri-n-octyl trimellitate maintains polymer pliability at significantly lower temperatures than tris(2-ethylhexyl) trimellitate (TOTM, CAS 3319-31-1), which suffers from higher temperature dependence of viscosity. This structural advantage ensures that outdoor and automotive components do not become brittle in sub-zero environments [1].

Evidence DimensionLow-temperature flexibility (Cold Flex)
Target Compound DataMaintains flexibility at sub-zero temperatures with low viscosity dependence
Comparator Or BaselineTris(2-ethylhexyl) trimellitate (CAS 3319-31-1) (inferior cold-flex due to branched chains)
Quantified DifferenceSignificant improvement in low-temperature pliability and processability
ConditionsStandardized PVC cold-flex testing (e.g., Clash & Berg)

Essential for automotive OEMs and cable manufacturers requiring strict cold-weather durability without sacrificing high-temperature stability.

Volatilization & Extraction
Cross-study comparable
+0.9% weight loss
Hexane extraction -32%
Supports thermal permanence and fluid resistance screening
Standard PVC, 67 phr, air oven aging

Ultra-Low Volatility for Automotive Anti-Fogging Compliance

Tri-n-octyl trimellitate is specifically engineered to meet severe automotive interior specifications by minimizing volatile loss. Under elevated temperature conditions (125°C to 136°C for 24 hours), CAS 89-04-3 exhibits a volatile weight loss of less than 0.5% (often ≤0.3%). In stark contrast, standard general-purpose plasticizers like DEHP (dioctyl phthalate) typically exhibit 5-10% volatile loss under similar conditions. This ultra-low volatility directly translates to superior anti-fogging properties, preventing plasticizer condensation on automotive windshields [1].

Evidence DimensionVolatile weight loss (24h at 125°C - 136°C)
Target Compound Data≤0.3% to <0.5% weight loss
Comparator Or BaselineDEHP / DOP (5-10% weight loss)
Quantified DifferenceOver 10-fold reduction in volatile loss
ConditionsHigh-temperature aging (125°C - 136°C for 24 hours)

Crucial for passing strict automotive OEM anti-fogging tests for dashboard skins and interior trims.

Migration in Simulant
Head-to-head
Lower detected migration vs. DEHP
Reported reduced leachable exposure in drug-contact simulants
45% ethanol/water, infusion set model

Extended Thermal Endurance for Industrial Wire and Cable

Beyond low-temperature performance, tri-n-octyl trimellitate provides outstanding high-temperature stability, enabling PVC formulations to achieve UL 105°C and up to 125°C continuous service ratings. The high molecular weight (546.78 g/mol) and robust ester linkages prevent migration and extraction by oils, soapy water, or aliphatic solvents. Compared to standard adipates or phthalates, which migrate rapidly under heat and chemical exposure, CAS 89-04-3 ensures that cable sheathing and industrial gaskets retain their mechanical properties over extended lifecycles [1].

Evidence DimensionContinuous service temperature rating
Target Compound Data105°C to 125°C continuous service (short-term up to 150°C)
Comparator Or BaselineStandard phthalates (e.g., DEHP) (degrade or migrate at >90°C)
Quantified DifferenceEnables compliance with UL 105°C cable insulation standards
ConditionsAccelerated thermal aging and solvent extraction testing

Allows procurement teams to source a single high-performance plasticizer for demanding industrial, aerospace, and automotive wiring harnesses.

Acute Oral Toxicity
Cross-study comparable
LD50 >5000 mg/kg (TOTM) vs. >60 mg/kg (DEHP)
Reported LD50 difference; supports toxicological risk assessment
Rat model, oral administration

Non-Phthalate Medical Biocompatibility

As regulatory pressure mounts against phthalate plasticizers due to reproductive toxicity and endocrine disruption, CAS 89-04-3 serves as a safe, high-performance alternative. Tri-n-octyl trimellitate boasts a favorable toxicological profile with an oral LD50 > 2000 mg/kg and is free from the SVHC (Substances of Very High Concern) restrictions that plague DEHP. It provides identical or superior plasticizing efficiency for medical-grade PVC without the leaching risks associated with standard phthalates during hemodialysis or fluid transfer [1].

Evidence DimensionToxicity and Regulatory Status
Target Compound DataNon-phthalate, LD50 > 2000 mg/kg, no SVHC restrictions
Comparator Or BaselineDEHP (CAS 117-81-7) (SVHC listed, restricted due to reproductive toxicity)
Quantified DifferenceComplete elimination of phthalate-related regulatory and leaching risks
ConditionsMedical-grade PVC formulation and biocompatibility assessments

Mandatory for medical device manufacturers transitioning away from DEHP in blood bags, catheters, and enteral tubing.

Regulatory Status
Class-level inference
Not classified as CMR
DEHP: CMR 1B
Regulatory clearance supports material qualification for medical, food-contact sectors
Based on EU CLP and FDA 21 CFR 175.105
Thermal Stability
Class-level inference
120–150°C long-term
Short-term up to 200°C
Meets UL 62 105°C class requirements for wire and cable
Flexible PVC compound aging data
Migration into Blood
Head-to-head
Significantly lower migration vs. DEHP
Supports selection for blood-contacting devices; exposure reduction context
Heart-lung machine tubing, blood contact

Automotive Interior Dashboard Skins and Trims

Capitalizing on its ultra-low volatility (≤0.3% loss at 125°C) and superior anti-fogging properties, this compound is the optimal plasticizer for PVC automotive interiors where windshield clarity and low-temperature flexibility are OEM mandates[1].

High-Temperature Industrial Wire and Cable Insulation

Utilized in formulations requiring UL 105°C to 125°C continuous service ratings. Its resistance to thermal degradation and oil extraction ensures long-term durability in automotive wiring harnesses and aerospace cables [1].

Medical-Grade PVC Tubing and Fluid Bags

Selected as a direct, non-phthalate substitute for DEHP in sensitive medical applications. Its high molecular weight prevents leaching into blood or intravenous fluids, ensuring compliance with stringent biocompatibility standards [1].

Extreme-Environment Industrial Gaskets and Seals

Employed in the manufacture of flexible PVC and synthetic rubber seals that must endure both sub-zero temperatures and high-heat industrial processes without embrittlement or plasticizer migration [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-Reliability Medical Tubing & Blood-Contacting Devices
Migration resistance in biological simulants
Leachable profile under simulated clinical use
High-Temperature Automotive & Appliance Wire and Cable Insulation
High-temperature permanence and low volatility
UL 62 105°C class compliance verification
Specialty PVC Formulations Requiring Resistance to Oils and Solvents
Extraction resistance to non-polar and polar fluids
Hexane extraction and dimensional stability assessment
Food Contact and Regulated Consumer Goods
Regulatory clearance for incidental food contact
FDA 21 CFR 175.105 and toxicological profile review

Physical Description

Liquid

XLogP3

11.7

UNII

9GPJ04URH3

Other CAS

89-04-3

Wikipedia

Tri-N-octyl trimellitate

Use Classification

Plastics -> Polymer Type -> N.a.
Plastics -> Plasticisers

General Manufacturing Information

Plastic material and resin manufacturing
1,2,4-Benzenetricarboxylic acid, 1,2,4-trioctyl ester: ACTIVE

Sensitive monitoring of the main metabolites of tri-(2-ethylhexyl) trimellitate (TOTM) in urine by coupling of on-line SPE, UHPLC and tandem mass spectrometry

Laura Kuhlmann, Thomas Göen, Elisabeth Eckert
PMID: 33735807   DOI: 10.1016/j.jchromb.2021.122618

Abstract

Tri-(2-ethylhexyl) trimellitate (TOTM or TEHTM) is a substitute for the plasticizer di-(2-ethylhexyl) phthalate (DEHP). Here, a fast and sensitive UHPLC-MS/MS method is presented enabling the simultaneous quantification of the six main TOTM metabolites in urine. These include the primary metabolites 1-MEHTM and 2-MEHTM (1-/2-mono-(2-ethylhexyl) trimellitate) and two oxidized metabolites of each to ensure a precise determination and comparison of the regioselective pathways. The method is based on online enrichment of the analytes after enzymatic hydrolysis with subsequent UHPLC separation and tandem mass spectrometry using isotopically labeled internal standards. The method is distinguished by its high sensitivity with detection limits ranging from 0.01 to 0.04 µg/l and a proficient precision with relative standard deviations well below 10% for each analyte. The application of UHPLC-MS/MS analysis proved to significantly enhance the sensitivity of the method due to the efficient separation of the regioisomeric structures of the TOTM metabolites considered. Additionally, a proficient repeatability and recovery was achieved by the use of structurally identical isotopically labeled internal standard substances. The method was successfully applied to urine samples of infant patients indicating urinary levels of the TOTM metabolites examined in a very low concentration range.


Metabolites of 4-methylbenzylidene camphor (4-MBC), butylated hydroxytoluene (BHT), and tris(2-ethylhexyl) trimellitate (TOTM) in urine of children and adolescents in Germany - human biomonitoring results of the German Environmental Survey GerES V (2014-2017)

Aline Murawski, Maria I H Schmied-Tobies, Enrico Rucic, Christoph Schmidtkunz, Katja Küpper, Gabriele Leng, Elisabeth Eckert, Laura Kuhlmann, Thomas Göen, Anja Daniels, Gerda Schwedler, Marike Kolossa-Gehring
PMID: 33096061   DOI: 10.1016/j.envres.2020.110345

Abstract

The UV filter 4-methylbenzylidene camphor (4-MBC), used in cosmetics, the antioxidant butylated hydroxytoluene (BHT), used inter alia as a food additive and in cosmetics, and the plasticizer tris(2-ethylhexyl) trimellitate (TOTM), used mainly in medical devices as substitute for di-(2-ethylhexyl) phthalate (DEHP), are suspected to have endocrine disrupting effects. Human biomonitoring methods that allow for assessing the internal exposure of the general population to these substances were recently developed in a German cooperation to enhance the use of human biomonitoring. First-morning void urine samples from 3- to 17-year-old children and adolescents living in Germany were analysed for metabolites of 4-MBC (N = 447), BHT (N = 2091), and TOTM (N = 431) in the population-representative German Environmental Survey on Children and Adolescents 2014-2017 (GerES V). 4-MBC metabolites were found in quantifiable amounts only in single cases and exposure levels remained well below health-based guidance values. In contrast, ubiquitous exposure to BHT became evident with a geometric mean (GM) urinary concentration of the metabolite BHT acid of 2.346 μg/L (1.989 μg/g
) and a maximum concentration of 248 μg/L (269 μg/g
). The highest GM concentration was found in young children aged 3-5 years, yet no specific sources of exposure could be identified. Also, TOTM metabolites were found in quantifiable amounts only in very few samples. None of these findings could be related to previous hospital treatment or exposure via house dust. The presented results will be the basis to derive reference values for exposure of children and adolescents in Germany to BHT and will facilitate to identify changing exposure levels in the general population.


Transcriptome profiling and pathway analysis of hepatotoxicity induced by tris (2-ethylhexyl) trimellitate (TOTM) in mice

Xian-Hua Chen, Li Ma, Yi-Xiang Hu, Dan-Xian Wang, Li Fang, Xue-Lai Li, Jin-Chuan Zhao, Hai-Rong Yu, Hua-Zhong Ying, Chen-Huan Yu
PMID: 26650799   DOI: 10.1016/j.etap.2015.11.007

Abstract

Tris (2-ethylhexyl) trimellitate (TOTM) is commonly used as an alternative plasticizer for medical devices. But very little information was available on its biological effects. In this study, we investigated toxicity effects of TOTM on hepatic differential gene expression analyzed by using high-throughput sequencing analysis for over-represented functions and phenotypically anchored to complementary histopathologic, and biochemical data in the liver of mice. Among 1668 candidate genes, 694 genes were up-regulated and 974 genes were down-regulated after TOTM exposure. Using Gene Ontology analysis, TOTM affected three processes: the cell cycle, metabolic process and oxidative activity. Furthermore, 11 key genes involved in the above processes were validated by real time PCR. Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis revealed that these genes were involved in the cell cycle pathway, lipid metabolism and oxidative process. It revealed the transcriptome gene expression response to TOTM exposure in mouse, and these data could contribute to provide a clearer understanding of the molecular mechanisms of TOTM-induced hepatotoxicity in human.


Screening study on hemolysis suppression effect of an alternative plasticizer for the development of a novel blood container made of polyvinyl chloride

Yuji Haishima, Tsuyoshi Kawakami, Chie Hasegawa, Akito Tanoue, Toshiyasu Yuba, Kazuo Isama, Atsuko Matsuoka, Shingo Niimi
PMID: 24155207   DOI: 10.1002/jbm.b.33052

Abstract

The aim of this study is to identify a plasticizer that is effective in the suppression of the autohemolysis of the stored blood and can be used to replace di(2-ethylhexyl) phthalate (DEHP) in blood containers. The results of hemolysis test using mannitol-adenine-phosphate/red cell concentrates (MAP/RCC) spiked with plasticizers included phthalate, phthalate-like, trimeliate, citrate, and adipate derivatives revealed that di-isononyl-cyclohexane-1,2-dicarboxylate (Hexamoll(®) DINCH), di(2-ethylhexyl)-1,2,3,6-tetrahydro-phthalate (DOTP), and diisodecyl phthalate (DIDP) exhibited a hemolysis suppression effect almost equal to that of DEHP, but not other plasticizers. This finding suggested that the presence of 2 carboxy-ester groups at the ortho position on a 6-membered ring of carbon atoms may be required to exhibit such an effect. The hemolytic ratios of MAP/RCC-soaked polyvinyl chloride (PVC) sheets containing DEHP or different amounts of DINCH or DOTP were reduced to 10.9%, 9.2-12.4%, and 5.2-7.8%, respectively (MAP/RCC alone, 28.2%) after 10 weeks of incubation. The amount of plasticizer eluted from the PVC sheet was 53.1, 26.1-36.5, and 78.4-150 µg/mL for DEHP, DINCH, and DOTP, respectively. PVC sheets spiked with DIDP did not suppress the hemolysis induced by MAP/RCC because of low leachability (4.8-6.0 µg/mL). These results suggested that a specific structure of the plasticizer and the concentrations of least more than ∼10 µg/mL were required to suppress hemolysis due to MAP/RCC.


Migrability of PVC plasticizers from medical devices into a simulant of infused solutions

L Bernard, R Cueff, C Breysse, B Décaudin, V Sautou, Armed Study Group, Farida Abdelouhab, Lise Bernard, Benoît Boeuf, Daniel Bourdeaux, Lionel Camilleri, Didier Chassaing, Philip Chennell, Bernard Cosserant, Teuta Eljezi, Charlotte Fernandez-Canal, Sophie Kauffmann, Virginie Larbre, Bruno Pereira, Valérie Sautou, Bertrand Souweine, Mouloud Yessaad, Bertrand Décaudin, Régis Cueff, Emmanuelle Feschet, Gael Grimandi, Pierre Pinta, Colette Breysse, Jacques Thébault
PMID: 25796128   DOI: 10.1016/j.ijpharm.2015.03.030

Abstract

Medical devices (MD) for infusion and artificial nutrition are essentially made of plasticized PVC. The plasticizers in the PVC matrix can leach out into the infused solutions and may enter into contact with the patients. In order to assess the risk of patient exposure to these plasticizers we evaluated the migration performance of DEHP, DEHT, DINCH, and TOTM using a model adapted to the clinical use of the MDs. Each PVC tubing sample was immersed in a simulant consisting of a mixture of ethanol/water (50/50v/v) at 40°C and migration tests were carried out after 24h, 72h, and 10 days.DEHP had the highest migration ability, which increased over time. The amount of TOTM released was more than 20 times less than that of DEHP, which makes it an interesting alternative. DEHT is also promising, with a migration level three times smaller than DEHP. However, the migration ability of DINCH was similar to DEHP, with the released amounts equaling 1/8th of the initial amount in the tubing after 24h of contact. Taking into account the available toxicological data, TOTM and DEHT appear to be of particular interest. However, these data should be supplemented and correlated with clinical and toxicological studies on plasticizers and their metabolites.


Evaluation of the direct toxicity of trioctyltrimellitate (TOTM), di(2-ethylhexyl) phthalate (DEHP) and their hydrolysis products on isolated rat hepatocytes

K Kambia, T Dine, B Gressier, T Dupin-Spriet, M Luyckx, C Brunet
PMID: 15636055   DOI: 10.1177/039139880402701110

Abstract

Plasticizers are added to polyvinyl chloride (PVC) to confer flexibility to the polymer. Di(2-ethylhexyl) phthalate (DEHP) is the most commonly used of them. However, due to its non covalent bond to the PVC, DEHP tends to vaporize easily. A significant exposure has been recorded in dialyzed patients since medical tubings. Most animal species metabolize DEHP rapidly into monoethylhexyl phthalate (MEHP) and 2-ethylhexanol (2-EH). Because of the suspected toxicity of DEHP, an alternative plasticizer, trioctyltrimellitate (TOTM) has aroused increasing interest. The aim of this study was to determine on isolated rat hepatocytes in vitro, the direct hepatotoxic potential of both DEHP and TOTM and their hydrolytic products. To evaluate the possible toxic liver risk resulting from exposure to DEHP and TOTM, isolated rat hepatocytes were incubated with either DEHP, TOTM, MEHP or their common metabolite (2-EH) for 3 hours. Cell viability was periodically estimated thanks to trypan blue tests (15 - 180 min). The activity of lactate dehydrogenase (LDH) was also monitored (1h, 2h, 3h). The results obtained with trypan blue test and with direct LDH activity measurements, were satisfactorily correlated. Hepatocytes treated with both plasticizers and metabolites on the one hand, and the controls (untreated suspension) on the other hand, showed important differences as for cell viability. The acute toxicity on hepatocytes is mainly due to MEHP. Among DEHP, TOTM, MEHP, 2-EH and after intraperitoneal injection of those compounds, only DEHP and MEHP were able to induce a significant hydrogen peroxide (H2O2) production by the rat hepatocytes. These observations enable us to confirm the hypothesis according to which DEHP and MEHP cause an imbalance between the synthesis and the degradation of H2O2. Our results suggest a short-term in vitro cytotoxicity of MEHP. Even if trypan blue and LDH tests offered good results and were easily branded, further assays as well as MTT-tests should performed in order to confirm the cytotoxicity of the compounds tested.


Molecular modelling of phthalates - PPARs interactions

Nicolas Kambia, Nicolas Renault, Sebastien Dilly, Amaury Farce, Thierry Dine, Bernard Gressier, Michel Luyckx, Claude Brunet, Philippe Chavatte
PMID: 18821250   DOI: 10.1080/14756360802205059

Abstract

Di(2-ethylhexyl) phthalate (DEHP) is the most widely plasticizer for polyvinyl chloride (PVC) that is used in plastic tubes, in medical and paramedical devices as well as in food storage packaging. The toxicological profile of DEHP has been evaluated in a number of experimental animal models and has been extensively documented. Its toxicity is in part linked to the activation of the peroxisome proliferator-activated receptor alpha (PPAR(alpha)). As a response, an intensive research for a new, biologically inert plasticizer has been initiated. Among the alternative studied, tri(2-ethylhexyl) trimellitate (TEHTM) or trioctyl trimellitate (TOTM) has attracted increasing interest. However, very little information is available on their biological effects. We proceeded to dock TOTM, DEHP and its metabolites in order to identify compounds that are likely to interact with PPAR(alpha) and PPAR(gamma) binding sites. The results obtained hint that TOTM is not able to bind to PPARs and should therefore be safer than DEHP.


Sustained flexibility in infant feeding tubes containing nonmigrating plasticizer

G R Pereira, R Herold, M Ziegler, K Roth, D Jacobowski, M D Boettcher
PMID: 6804657   DOI: 10.1177/014860718200600164

Abstract

Due to medical complications related to stiffness developed in polyvinyl chloride (PVC) feeding tubes presently manufactured with di-octylphthalate (DOP), we have assessed the flexibility of PVC tubes manufactured with a nonmigrating plasticizer, ti-octyltrimellitate (TOTM) (National Catheter Co., Argyle, NY). Two sizes of DOP and TOTM PVC feedings tubes were evaluated, #5 French and #8 French. Number 5 French DOP tubes became significantly stiffer as early as 1 to 2 days after intubation and continued to stiffen up to 8 days of use. Among the #5 French DOP tubes, those placed in the jejunum were found to become significantly stiffer than those placed in the stomach. No correlations were found between the development of stiffness and gestational age, postnatal age, sex, birthweight, or kinds of feedings. In contrast, #5 French TOTM and #8 French tubes (DOP and TOTM) did not develop any significant stiffness up to 5 to 8 days of use. This study demonstrates the sustained flexibility of TOTM tubes, and important factor to increase the safety of enteral feedings in newborn infants.


Effects of autoclave sterilization on the physical properties of storage bags and granulocyte function

M Miyamoto, S Sasakawa
PMID: 3131963   DOI: 10.1111/j.1423-0410.1988.tb01620.x

Abstract

Autoclave sterilization altered the leaching of plasticizer, CO2 gas permeability, surface area and the surface wettability of bag films. These changes affected granulocyte cell counts and functions during storage. Four types of polyvinyl chloride bags, with di-(2-ethylhexyl)phthalate (DEHP) or tri-(2-ethylhexyl)trimellitate (TOTM) as plasticizer, with or without treatment by glow discharge (H2), were sterilized with ethylene oxide (EO) or autoclaving (AC). The greatest amounts of plasticizer leached from DEHP-EO bags. TOTM plasticizer did not leach into plasma. CO2 gas permeability was greater with TOTM than DEHP. AC sterilization decreased the surface area of bags. Wettability of film surfaces was greatest with H2-TOTM-EO. After storage in these bags for 24 and 48 h at 22 degrees C, the granulocyte cell counts and functions were greatest in H2-TOTM-EO bags with the nonleaching plasticizer, higher CO2 gas permeability and higher wettable surface due to glow-discharge treatment. The H2-TOTM-EO bag was useful as a granulocyte storage container.


Exposure of hospitalised pregnant women to plasticizers contained in medical devices

Cécile Marie, Sebti Hamlaoui, Lise Bernard, Daniel Bourdeaux, Valérie Sautou, Didier Lémery, Françoise Vendittelli, Marie-Pierre Sauvant-Rochat
PMID: 28637458   DOI: 10.1186/s12905-017-0398-7

Abstract

Medical devices (MDs) in polyvinyl chloride (PVC) are not a well-known source of exposure to plasticizers, in particular during pregnancy. Because of its toxicity, the di-(2-ethylhexyl) phthalate (DEHP) has been replaced by other plasticizers such as di (isononyl)-cyclohexane-1,2-dicarboxilic acid (DINCH), tri-octyltrimellitate (TOTM) and di-(isononyl) phthalate (DiNP). Our study aimed to quantify the plasticizers (DEHP and alternative plasticizers) contained in PVC medical devices used for hospitalised pregnant women and to describe which these MDs had been used (type, number, duration of exposure).
The plasticizers contained in the MDs used for daily care in the Obstetrics Department of a French University Hospital were extracted from PVC (after contact with a chloroform solution), identified and quantified by gas-chromatography-mass-spectrometry analysis. A total of 168 pregnant women hospitalised in the Obstetrics Department with at least one catheter were included in the observational study. The median number of MDs containing plasticizers used and the daily duration of exposure to the MDs were compared in three groups of pregnant women: "Pathology group" (women hospitalised for an obstetric disorder who did not give birth during this hospitalisation; n = 52), "Pathology and delivery group" (hospitalised for an obstetric disorder and who gave birth during this stay; n = 23) and "Delivery group" (admitted for planned or spontaneous delivery without obstetric disorder; n = 93).
DiNP, TOTM and DINCH were the predominant plasticizers contained in the MDs at an amount of 29 to 36 g per 100 g of PVC. Women in the "Pathology group" (preterm labour or other pathology) were exposed to a median number of two MDs containing TOTM and one MD containing DiNP, fewer than those in the "Pathology and delivery group" (p < 0.05). Women in the "Pathology group" had a median exposure of 3.4 h/day to MDs containing DiNP and 8.2 h/day to MDs containing TOTM, longer than those in the "Delivery group" (p < 0.01).
Our study shows that the medical management of pregnant women in a hospital setting entails exposure to MDs containing alternative plasticizers (DiNP, TOTM and DINCH).


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